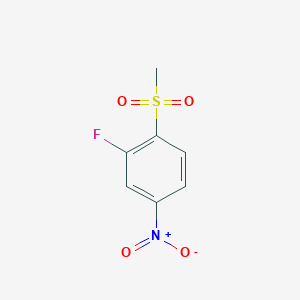2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
CAS No.: 252561-33-4
Cat. No.: VC2271725
Molecular Formula: C7H6FNO4S
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 252561-33-4 |
|---|---|
| Molecular Formula | C7H6FNO4S |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 2-fluoro-1-methylsulfonyl-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 |
| Standard InChI Key | WZDJGBZROJQCSA-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Introduction
Physical and Chemical Properties
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a crystalline solid with well-defined chemical and physical properties that make it useful for various applications. Understanding these properties is essential for researchers and manufacturers working with this compound.
Supply Chain Considerations
The compound is typically available with a lead time of approximately 5 days from order placement. Most suppliers offer free shipping for orders over a specific value threshold. Due to the nature of this chemical, suppliers implement verification procedures before shipment, and the product is generally non-returnable .
Synthesis and Production Methods
The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene involves specific chemical reactions that require careful control of reaction conditions to achieve high yields and purity.
Industrial Production Considerations
Industrial production of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene likely employs optimized synthetic routes to maximize yield and minimize environmental impact. Modern production techniques may include:
-
Continuous flow reactors for improved efficiency
-
Careful control of temperature and reaction conditions
-
Specialized purification processes to achieve consistent purity standards
-
Environmental controls to manage waste streams and emissions
These considerations are especially important given the potentially hazardous nature of reactions involving nitration and fluorinated compounds.
Applications and Research Relevance
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene serves as a valuable building block in various scientific and industrial applications due to its unique functional group arrangement.
Research Applications
This compound finds significant applications in research settings:
-
As an intermediate in complex organic synthesis pathways
-
For structure-activity relationship studies in medicinal chemistry
-
As a building block for developing new materials with specific properties
-
In the investigation of reaction mechanisms involving fluorinated aromatics
Its categorization as a "Protein Degrader Building Block" by some suppliers suggests potential applications in protein degradation research, an emerging area in drug discovery .
Industrial Relevance
The industrial applications of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene are primarily centered around its use as an intermediate in the synthesis of:
-
Pharmaceutical active ingredients
-
Agrochemical compounds
-
Specialty chemicals with specific functional properties
-
Advanced materials for electronics or other technical applications
The presence of the fluorine atom, which can enhance metabolic stability and binding selectivity, makes this compound particularly valuable in pharmaceutical development.
Related Compounds and Structural Analogues
Several compounds share structural similarities with 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, differing in the position or nature of the functional groups attached to the benzene ring.
Structural Isomers
Positional isomers include:
-
4-Fluoro-2-(methylsulfonyl)nitrobenzene - Differs in the positions of the fluorine and methylsulfonyl groups
-
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene - An alternative naming convention for the same compound
These isomers may exhibit different chemical reactivity patterns due to the altered spatial arrangement of functional groups .
Functional Analogues
Related compounds with different functional groups include:
-
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide - Contains a sulfonamide group instead of methylsulfonyl
-
2-Methyl-4-fluoronitrobenzene - A simpler related structure mentioned in fluorinated aromatic compound research
These analogues demonstrate how modifications to the core structure can produce compounds with distinct chemical and physical properties, potentially leading to different applications in research and industry .
Future Research Directions
The unique structural features of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene suggest several promising avenues for future research.
Medicinal Chemistry Applications
The compound's structural features make it potentially valuable for medicinal chemistry research:
-
Development of new enzyme inhibitors leveraging the electron-withdrawing groups
-
Creation of fluorinated drug candidates with improved metabolic stability
-
Structure-activity relationship studies for targeted drug design
-
Exploration as a building block for protein degraders, an emerging therapeutic modality
These applications could expand our understanding of how such structures interact with biological systems .
Materials Science Opportunities
In materials science, this compound and its derivatives may contribute to:
-
Development of specialized polymers with unique electronic properties
-
Creation of functional materials for sensing applications
-
Investigation of structure-property relationships in fluorinated aromatic systems
-
Exploration of novel catalytic systems leveraging the electronic properties of the molecule
Such research would advance our understanding of how structural features influence material properties at the molecular level.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume